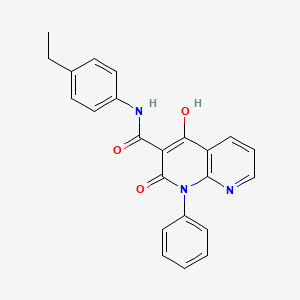

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a hydroxyl group at position 4, a phenyl group at position 1, and a 4-ethylphenyl-substituted carboxamide at position 2. For example, analogous compounds are synthesized via nucleophilic substitution of ester precursors with amines (e.g., conversion of methyl esters to carboxamides via microwave-assisted reactions) . The 4-hydroxy group and phenyl/ethylphenyl substituents are critical for modulating biological activity, solubility, and receptor interactions.

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-2-15-10-12-16(13-11-15)25-22(28)19-20(27)18-9-6-14-24-21(18)26(23(19)29)17-7-4-3-5-8-17/h3-14,27H,2H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMBFSATPDYOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C20H22N2O3

- Molecular Weight : 338.41 g/mol

The structure features a naphthyridine core, which is known for its biological activity, particularly in medicinal chemistry.

Antiparasitic Activity

A study focusing on the SAR of naphthyridine derivatives revealed that modifications to the hydroxyl group significantly affect antiparasitic activity. For instance, the removal or methylation of the 8-hydroxyl group in naphthyridines led to a notable decrease in activity against Leishmania species. The most active compounds retained the hydroxyl functionality, suggesting its critical role in binding and efficacy .

Anticancer Properties

Research indicates that naphthyridine derivatives, including our compound of interest, exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain analogues possess IC50 values in the low micromolar range against leukemia cell lines, indicating potential as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Key findings include:

- Hydroxyl Group : Essential for maintaining antiparasitic activity.

- Substituents on Naphthyridine : The introduction of electron-donating or withdrawing groups can modulate potency and selectivity.

- Amide Linkage : The presence of an amide bond has been shown to enhance metabolic stability while retaining biological activity .

Case Study 1: Antileishmanial Activity

In a comparative study, several naphthyridine derivatives were tested for their efficacy against Leishmania donovani. The compound this compound demonstrated promising results with an IC50 value significantly lower than that of standard treatments. This suggests its potential as a lead compound for further development in treating leishmaniasis .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Lead Compound | 0.5 | Antileishmanial |

| Standard Treatment | 1.5 | Antileishmanial |

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation involving human leukemia cell lines (CCRF-CEM), the compound exhibited a GI50 value of 10 nM, indicating strong cytotoxic effects. This highlights its potential role in cancer therapy and warrants further exploration into its mechanism of action and specificity .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of naphthyridine derivatives, including N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide.

Case Studies:

- Cytotoxicity Assessments : A series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range against breast and colon cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12 | HBL-100 (breast) | 1.37 |

| 17 | KB (oral) | 3.7 |

| 22 | SW-620 (colon) | 3.0 |

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptotic pathways and inhibition of cell proliferation through the regulation of cytokine levels .

Anti-inflammatory Properties

In addition to their anticancer potential, naphthyridine derivatives have shown promise in anti-inflammatory applications.

Research Findings:

A study reported that specific naphthyridine derivatives significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo, suggesting their potential utility in treating inflammatory diseases .

Antimicrobial Activity

Some derivatives of naphthyridine compounds have also been studied for their antimicrobial properties. For example, certain derivatives demonstrated activity against bacterial strains, contributing to their potential use in treating infections .

Structure-Activity Relationship (SAR)

The structure of naphthyridine derivatives plays a crucial role in their biological activities. Modifications at various positions on the naphthyridine ring can enhance or diminish their pharmacological effects.

Key Findings:

Research has shown that substituents at the N-1 and C-7 positions significantly influence the anticancer activity of these compounds. For instance, the introduction of specific functional groups has been linked to improved efficacy against tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the 1,8-Naphthyridine Core

The pharmacological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Key Observations:

- Position 1 : Alkyl or benzyl groups (e.g., pentyl in JT11) enhance lipophilicity and receptor selectivity, while phenyl (target compound) may favor π-π stacking interactions in binding pockets.

- Carboxamide Substituents : Halogenated aryl groups (e.g., 2,4-difluorobenzyl in OZ1) improve binding affinity and bioavailability through electronic and steric effects. The 4-ethylphenyl group in the target compound balances hydrophobicity and steric bulk.

Physicochemical and Pharmacokinetic Properties

- Solubility : Hydroxy groups (target compound, OZ1) and polar chains (e.g., hydroxyhexyl in OZ1) enhance aqueous solubility compared to halogenated or alkylated analogues .

- Metabolic Stability : Oxo groups (JT11, 5a4) may reduce susceptibility to oxidative metabolism compared to hydroxylated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.